Balaglitazona

Descripción general

Descripción

Balaglitazona es un agonista del receptor gamma activado por proliferador de peroxisomas de segunda generación. Se investiga principalmente por su potencial para tratar la diabetes mellitus tipo 2. Este compuesto es conocido por sus propiedades agonistas parciales, lo que significa que activa el receptor en menor medida en comparación con los agonistas completos .

Aplicaciones Científicas De Investigación

Balaglitazona tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de las tiazolidindionas.

Biología: Se investiga por sus efectos sobre el metabolismo celular y la expresión génica.

Medicina: Se investiga principalmente por su potencial para tratar la diabetes mellitus tipo 2.

Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos antidiabéticos con perfiles de seguridad mejorados.

Mecanismo De Acción

Balaglitazona ejerce sus efectos activando el receptor gamma activado por proliferador de peroxisomas. Este receptor es un receptor nuclear que regula la expresión de genes implicados en el metabolismo de la glucosa y los lípidos. Cuando this compound se une a este receptor, forma un complejo con el receptor X de retinoides, que luego se une a secuencias de ADN específicas para regular la expresión génica. Esto lleva a un aumento del almacenamiento de ácidos grasos en los adipocitos y una mejor sensibilidad a la insulina .

Compuestos similares:

- Rosiglitazona

- Pioglitazona

- Troglitazona

Comparación: this compound es única en sus propiedades agonistas parciales, que dan como resultado menos efectos secundarios en comparación con agonistas completos como rosiglitazona y pioglitazona. Ha demostrado un mejor perfil de seguridad con menos retención de líquidos y agrandamiento del corazón. Además, this compound no reduce la formación ósea, lo que la convierte en una opción más segura para el uso a largo plazo .

This compound destaca por su perfil de eficacia y seguridad equilibrado, lo que la convierte en una candidata prometedora para su desarrollo posterior en el tratamiento de la diabetes mellitus tipo 2.

Análisis Bioquímico

Biochemical Properties

Balaglitazone is a partial peroxisome proliferator-activated receptor gamma (PPARγ) agonist . It interacts with PPARγ, a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity . The interaction between Balaglitazone and PPARγ leads to the activation of the receptor, which in turn influences the transcription of genes involved in glucose and lipid metabolism .

Cellular Effects

Balaglitazone exerts its effects on various types of cells, particularly adipocytes, muscle cells, and liver cells . It enhances insulin sensitivity, promotes adipogenesis, and alters lipid metabolism in these cells . Balaglitazone also influences cell signaling pathways related to glucose homeostasis and lipid metabolism .

Molecular Mechanism

This binding event triggers the transcription of target genes that regulate glucose and lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Balaglitazone have been observed to change over time . It has been shown to improve insulin sensitivity and glucose control over a period of 26 weeks in individuals with type 2 diabetes on stable insulin therapy .

Dosage Effects in Animal Models

In animal models, the effects of Balaglitazone have been observed to vary with different dosages . At lower doses, Balaglitazone has been shown to improve glycemic control, while at higher doses, it may lead to water retention and musculoskeletal effects .

Metabolic Pathways

Balaglitazone is involved in the PPARγ signaling pathway, which plays a key role in regulating glucose and lipid metabolism . It interacts with PPARγ and influences the activity of enzymes involved in these metabolic pathways .

Transport and Distribution

Given its role as a PPARγ agonist, it is likely to be distributed in tissues with high PPARγ expression, such as adipose tissue, liver, and muscle .

Subcellular Localization

Balaglitazone, as a PPARγ agonist, is likely to be localized in the nucleus where PPARγ resides . Upon binding to PPARγ, Balaglitazone influences the transcriptional activity of the receptor, thereby affecting the expression of genes involved in glucose and lipid metabolism .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Balaglitazona se sintetiza a través de una serie de reacciones químicas que implican la formación de un anillo de tiazolidindiona. La ruta sintética normalmente implica la reacción de 2,4-tiazolidindiona con varios haluros de bencilo sustituidos en condiciones básicas. Las condiciones de reacción a menudo incluyen el uso de disolventes como dimetilsulfóxido y bases como el carbonato de potasio .

Métodos de producción industrial: La producción industrial de this compound implica la optimización de la ruta sintética para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y un alto rendimiento. El proceso también implica pasos de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: Balaglitazona se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: El compuesto puede reducirse para formar derivados de tiazolidina.

Sustitución: this compound puede someterse a reacciones de sustitución nucleofílica, particularmente en la posición bencílica.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico se utilizan comúnmente.

Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se utilizan nucleófilos como aminas o tioles en condiciones básicas.

Principales productos formados:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de tiazolidina.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

- Rosiglitazone

- Pioglitazone

- Troglitazone

Comparison: Balaglitazone is unique in its partial agonistic properties, which result in fewer side effects compared to full agonists like rosiglitazone and pioglitazone. It has shown a better safety profile with less fluid retention and heart enlargement. Additionally, balaglitazone does not reduce bone formation, making it a safer option for long-term use .

Balaglitazone stands out due to its balanced efficacy and safety profile, making it a promising candidate for further development in the treatment of type 2 diabetes mellitus.

Propiedades

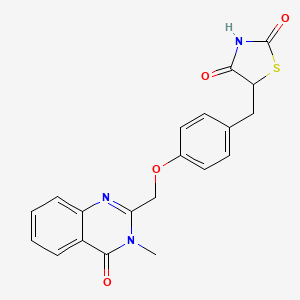

IUPAC Name |

5-[[4-[(3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETKPTYAGKZLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870213 | |

| Record name | Balaglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199113-98-9 | |

| Record name | Balaglitazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199113989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Balaglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Balaglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALAGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M1609828O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.